N-(3-fluorophenyl)-2-propylpentanamide

Description

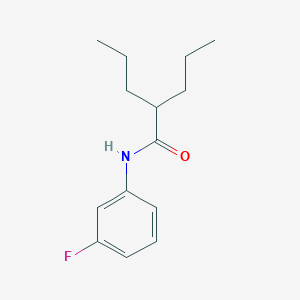

N-(3-Fluorophenyl)-2-propylpentanamide (hereafter referred to as IVa) is a valproic acid (VPA) derivative synthesized by replacing the carboxylic acid group of VPA with a 3-fluorophenylamide moiety . This structural modification aims to enhance pharmacological properties, such as bioavailability, target specificity, or reduced hepatotoxicity compared to VPA. IVa is synthesized via a condensation reaction between VPA and 3-fluoroaniline, yielding an 85% product under optimized conditions . Its molecular formula is C₁₄H₁₈FNO, with a molar mass of 235.3 g/mol.

Properties

Molecular Formula |

C14H20FNO |

|---|---|

Molecular Weight |

237.31 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-2-propylpentanamide |

InChI |

InChI=1S/C14H20FNO/c1-3-6-11(7-4-2)14(17)16-13-9-5-8-12(15)10-13/h5,8-11H,3-4,6-7H2,1-2H3,(H,16,17) |

InChI Key |

GXJWXSUKQRDADV-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C(=O)NC1=CC(=CC=C1)F |

Canonical SMILES |

CCCC(CCC)C(=O)NC1=CC(=CC=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA)

HO-AAVPA is a VPA derivative with a 2-hydroxyphenyl substituent (Fig. 1). Key comparisons include:

Notes:

- HO-AAVPA exhibits superior antiproliferative activity in triple-negative breast cancer (TNBC) and cervical cancer (HeLa) cells compared to VPA, attributed to enhanced histone deacetylase (HDAC) inhibition . However, its poor solubility and rapid metabolism limit bioavailability .

- IVa has demonstrated preliminary antiproliferative effects in glioblastoma stem cells in 2D/3D models, though specific IC₅₀ values are unreported .

N-(3-Methoxyphenyl)-2-Propylpentanamide (IVb)

IVb shares structural homology with IVa but substitutes fluorine with a methoxy group at the phenyl para position (Fig. 2):

Structural Implications :

- The 3-fluoro group in IVa may enhance metabolic stability and membrane permeability compared to IVb’s methoxy group, which could increase polarity .

- Neither compound has been directly compared in HDAC inhibition assays, though both are hypothesized to retain VPA’s epigenetic modulation properties .

N-(4-Methoxyphenyl)-2-Propylpentanamide

This derivative features a methoxy group at the phenyl para position (CAS 3116-25-4) .

- Reduced steric hindrance vs. IVa (para-substituted vs. meta-substituted).

- Potential differences in target binding affinity due to electronic effects of methoxy vs. fluorine.

Pharmacokinetic and Mechanistic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.